3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide
Overview
Description
3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a coumarin core, which is a benzopyrone derivative, and a quaternary ammonium group, which imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Quaternary Ammonium Group: The quaternary ammonium group is introduced by reacting the coumarin derivative with N,N-diethyl-N-methylamine under suitable conditions to form the desired ammonium salt.
Iodide Exchange: The final step involves the exchange of the counterion to iodide, typically achieved by treating the ammonium salt with an iodide source such as sodium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The coumarin core can undergo oxidation and reduction reactions, altering its electronic properties.
Photochemical Reactions: The compound can undergo photochemical reactions due to the presence of the coumarin moiety, which is known for its photoreactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Photochemical Reactions: UV light or specific wavelengths of visible light are used to induce photochemical reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or reduced derivatives of the coumarin core.
Scientific Research Applications
3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: Employed in cell imaging and tracking studies, as it can selectively stain certain cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to the coumarin core, which can be excited by specific wavelengths of light, leading to the emission of light at a different wavelength.
Cellular Uptake: The quaternary ammonium group facilitates cellular uptake, allowing the compound to selectively stain cellular components.
Photodynamic Effects: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of targeted cells.
Comparison with Similar Compounds
Similar Compounds
3-[2-(N,N-diethyl-N-methylammonium)ethyl]-4-methylcoumarin iodide: Lacks the methoxy group at the 7-position.
3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxycoumarin iodide: Lacks the methyl group at the 4-position.
3-[2-(N,N-diethyl-N-methylammonium)ethyl]-4,7-dimethylcoumarin iodide: Contains an additional methyl group at the 7-position.
Uniqueness
3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide is unique due to the presence of both the methoxy and methyl groups on the coumarin core, which enhances its fluorescence properties and biological activity compared to similar compounds.
Properties
IUPAC Name |
diethyl-[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)ethyl]-methylazanium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO3.HI/c1-6-19(4,7-2)11-10-16-13(3)15-9-8-14(21-5)12-17(15)22-18(16)20;/h8-9,12H,6-7,10-11H2,1-5H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQIUABCTPFMOC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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